N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a thiadiazole ring, and a thiophene ring . It belongs to a class of compounds known as thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure is typically confirmed by 1H, 13C, 2D NMR, and LC-MS spectra .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The reactions could involve the quinoline ring, the thiadiazole ring, or the thiophene ring .Scientific Research Applications
Synthetic Pathways and Chemical Reactivity The compound N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide belongs to a class of chemicals with potential for varied applications in scientific research due to its structural complexity and reactivity. Studies have focused on the synthesis and reactivity of related compounds, shedding light on their potential use in creating new materials and molecules with unique properties. For instance, Aleksandrov et al. (2020) detailed the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide derivatives and their subsequent reactions to form various substituted products, demonstrating the compound's versatile chemical reactivity and potential as a precursor for more complex molecules (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activity and Antimicrobial Potential The biological activity of compounds structurally related to N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has been a subject of interest. For example, Mudududdla et al. (2015) investigated a series of 3-arylamino N-aryl thiophene 2-carboxamides for their in vitro cytotoxicity and potential to inhibit VEGFR1 and VEGFR2, indicating the compound's relevance in cancer research and its role in overcoming chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity (Mudududdla et al., 2015).
Synthesis of Heterocyclic Compounds Research has also delved into the synthesis of heterocyclic compounds using similar chemical structures. For instance, Aleksanyan and Hambardzumyan (2018) explored the intramolecular cyclization of carbothioamides to yield 1,2,4-triazoles and 1,3,4-thiadiazoles, showcasing the compound's utility in generating new heterocyclic systems with potential pharmaceutical applications (Aleksanyan & Hambardzumyan, 2018).
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S3/c23-15(22-9-3-6-12-5-1-2-7-13(12)22)11-26-18-21-20-17(27-18)19-16(24)14-8-4-10-25-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOTVKHDIRVZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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